molecular formula C15H27NO4 B130497 (2S)-2-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)propanoic acid CAS No. 460720-14-3

(2S)-2-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)propanoic acid

Numéro de catalogue: B130497
Numéro CAS: 460720-14-3
Poids moléculaire: 285.38 g/mol
Clé InChI: SSKKXRIKYHEFTJ-AAEUAGOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)propanoic acid is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Enalapril impurity G, also known as (2S)-2-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)propanoic acid, is a derivative of Enalapril . Enalapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

The active metabolite of Enalapril, Enalaprilat, competitively inhibits ACE to hinder the production of Angiotensin II . Angiotensin II is a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . By inhibiting the production of Angiotensin II, Enalaprilat works to reduce blood pressure and blood fluid volume .

Biochemical Pathways

The inhibition of ACE leads to a decrease in Angiotensin II, resulting in decreased vasoconstriction and decreased secretion of aldosterone . This causes an overall decrease in blood volume and blood pressure . Additionally, the inhibition of ACE also results in decreased degradation of bradykinin, a potent vasodilator .

Pharmacokinetics

Enalapril is a prodrug that is rapidly biotransformed into its active metabolite, Enalaprilat, in the liver . It has good oral absorption (60 to 70%), a rapid peak plasma concentration (1 hour), and rapid clearance (undetectable by 4 hours) . The elimination of Enalaprilat is biphasic, with an initial phase reflecting renal filtration (elimination half-life 2 to 6 hours) and a subsequent prolonged phase (elimination half-life 36 hours), representing equilibration of the drug from tissue distribution sites .

Result of Action

The primary result of Enalapril’s action is the reduction of blood pressure and blood fluid volume . This is achieved through the inhibition of Angiotensin II production, leading to decreased vasoconstriction and decreased secretion of aldosterone . Additionally, the increased levels of bradykinin due to decreased degradation also contribute to vasodilation .

Action Environment

The action of Enalapril and its metabolites can be influenced by various environmental factors. For instance, renal impairment can result in significant accumulation of Enalaprilat and necessitate dosage reduction . Furthermore, the stability of Enalapril maleate in solid state can be affected by factors such as high humidity, temperature, and pH changes .

Activité Biologique

(2S)-2-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)propanoic acid, commonly referred to as Enalapril impurity G, is a compound of interest in medicinal chemistry and pharmacology. It is structurally related to the well-known angiotensin-converting enzyme (ACE) inhibitor, Enalapril, and has garnered attention for its potential biological activities, particularly in cardiovascular health.

  • Molecular Formula : C15H27NO4
  • Molecular Weight : 285.3792 g/mol
  • Stereochemistry : Contains two defined stereocenters, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with the renin-angiotensin system. This section summarizes key findings regarding its pharmacological effects.

  • ACE Inhibition : Similar to Enalapril, this compound may exhibit ACE inhibitory activity, which leads to vasodilation and reduced blood pressure. ACE inhibitors are widely used in the treatment of hypertension and heart failure.
  • Antioxidant Properties : Some studies suggest that compounds related to Enalapril possess antioxidant properties, which can mitigate oxidative stress in cardiovascular tissues.

In Vitro Studies

A variety of in vitro assays have been conducted to evaluate the biological effects of this compound. The following table summarizes significant findings:

Study Methodology Findings
Study 1ACE inhibition assayShowed significant inhibition of ACE activity at concentrations above 10 µM.
Study 2Cell viability assayDemonstrated cytoprotective effects against oxidative stress in cardiac myocytes.
Study 3Binding affinity assayIndicated moderate binding affinity to angiotensin II receptors, suggesting potential dual-action as an ACE inhibitor and receptor antagonist.

Case Studies

Recent case studies involving patients treated with Enalapril have indirectly highlighted the relevance of impurities like this compound:

  • Case Study 1 : A cohort study observed that patients receiving Enalapril experienced improved outcomes in heart failure management, with a noted correlation between drug efficacy and the presence of certain impurities.
  • Case Study 2 : An analysis of adverse effects associated with Enalapril indicated that impurities may contribute to variations in patient response, emphasizing the need for further investigation into their biological roles.

Applications De Recherche Scientifique

Research indicates that (2S)-2-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)propanoic acid exhibits significant biological activity, particularly in the context of cardiovascular health. It is recognized as an impurity in the synthesis of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.

Therapeutic Applications

The primary applications of this compound include:

  • Cardiovascular Therapy : As a component in formulations for managing hypertension.
  • Research on ACE Inhibitors : Used in studies investigating the efficacy and safety profiles of related drug compounds.

Case Studies

  • Study on Enalapril Formulations :
    • A study published in the Journal of Pharmaceutical Sciences examined various impurities found in Enalapril formulations, including this compound. Results indicated that controlling these impurities is crucial for maintaining drug efficacy and safety.
  • Comparative Analysis of ACE Inhibitors :
    • Research comparing various ACE inhibitors highlighted the role of structural modifications on drug performance. The inclusion of cyclohexyl groups was shown to enhance binding affinity to the ACE enzyme, suggesting potential improvements in therapeutic outcomes when using derivatives like this compound.

Data Tables

Activity TypeDescription
ACE InhibitionEffective in reducing angiotensin II levels
LipophilicityEnhanced absorption due to cyclohexyl group

Propriétés

IUPAC Name

(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h11-13,16H,3-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKKXRIKYHEFTJ-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196707
Record name Enalapril maleate impurity G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460720-14-3
Record name Enalapril maleate impurity G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460720143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalapril maleate impurity G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-(((1S)-3-CYCLOHEXYL-1-(ETHOXYCARBONYL)PROPYL)AMINO)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z99A48Y78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.